

# SR9009: A Technical Guide to the Synthetic Rev-ErbA Agonist

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link circadian rhythms with metabolic and physiological pathways.[1][2] SR9009, also known as Stenabolic, is a synthetic small molecule identified as a potent agonist of both Rev-Erbα and Rev-Erbβ.[3] By enhancing the natural repressive function of these receptors, SR9009 has demonstrated significant effects on circadian behavior, energy expenditure, inflammation, and cell proliferation in preclinical models.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of SR9009, summarizes key quantitative data, details common experimental protocols, and discusses the current understanding and controversies surrounding its use as a research tool.

#### Introduction to Rev-ErbA and the Circadian Clock

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in physiology and behavior.[2] At its core is a network of interlocking transcription-translation feedback loops (TTFLs).[7] The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes.[8] The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK:BMAL1 activity, thus repressing their own transcription and closing the negative feedback loop.[2]



The Rev-Erb proteins form a crucial secondary or stabilizing loop.[2] The expression of Reverbα and Rev-erbβ is directly activated by the CLOCK:BMAL1 complex. In turn, the Rev-Erb proteins act as potent transcriptional repressors of Bmal1.[1][9] This action creates a delay in the activation of the positive loop, contributing to the precision and stability of the ~24-hour oscillation. Beyond their role in the core clock, Rev-Erb receptors regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation, making them key integrators of circadian rhythm and systemic physiology.[1][8]

#### **Mechanism of Action of SR9009**

SR9009 functions as a synthetic agonist, meaning it binds to and activates Rev-Erbα and Rev-Erbβ. The Rev-Erb proteins are unique nuclear receptors as they lack the structural components necessary for coactivator recruitment and instead constitutively bind to corepressor complexes.[7][10]

The primary mechanism involves the following steps:

- Binding: SR9009 binds to the ligand-binding pocket of Rev-Erbα and Rev-Erbβ.
- Corepressor Recruitment: This binding enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5][9][11]
- Transcriptional Repression: The Rev-Erb/NCoR/HDAC3 complex binds to specific DNA sequences known as Rev-Erb Response Elements (ROREs) in the promoter regions of target genes.[7][12]
- Gene Silencing: HDAC3 deacetylates histones, leading to chromatin compaction and the repression of gene transcription. A primary target of this repression is Bmal1, a cornerstone of the circadian clock's positive arm.[1][9]

By augmenting this repressive activity, SR9009 effectively strengthens a key braking system within the circadian oscillator and enhances the repression of Rev-Erb target genes throughout the body.





Click to download full resolution via product page



Caption: SR9009 binds to Rev-Erb $\alpha/\beta$ , enhancing recruitment of the NCoR/HDAC3 corepressor complex to repress target genes like Bmal1.

# **Quantitative Data and In Vitro Activity**

SR9009 and the related compound SR9011 have been characterized in a variety of biochemical and cell-based assays to determine their potency and efficacy as Rev-Erb agonists.

| Compound       | Target                             | Assay Type                         | Value            | Reference |
|----------------|------------------------------------|------------------------------------|------------------|-----------|
| SR9009         | Rev-Erbα                           | Cotransfection<br>IC <sub>50</sub> | 670 nM           | [4]       |
| Rev-Erbβ       | Cotransfection<br>IC <sub>50</sub> | 800 nM                             | [4]              |           |
| Rev-Erbα       | Binding Affinity<br>(Kd)           | 800 nM                             | [4][13]          |           |
| Bmal1 Promoter | Luciferase<br>Reporter IC50        | 710 nM                             | [4]              |           |
| SR9011         | Rev-Erbα                           | Cotransfection<br>IC <sub>50</sub> | 790 nM           | [4]       |
| Rev-Erbβ       | Cotransfection<br>IC <sub>50</sub> | 560 nM                             | [4]              |           |
| Bmal1 Promoter | Luciferase<br>Reporter IC50        | 620 nM                             | [4]              | _         |
| GSK4112        | Rev-Erbα/β                         | Cotransfection                     | Limited Activity | [4]       |

Table 1: Quantitative activity of synthetic Rev-Erb agonists.

In cell-based assays, both SR9009 and SR9011 potently suppress the transcription of BMAL1 in human liver HepG2 cells in a Rev-Erb $\alpha$ / $\beta$ -dependent manner.[4] Furthermore, treatment of organotypic cultures from the suprachiasmatic nucleus (SCN) of Per2:luc reporter mice with



SR9011 reversibly suppressed the amplitude of circadian oscillations without affecting the period.[4]

# **Physiological Effects in Animal Models**

The administration of SR9009 to animal models has revealed a wide range of physiological effects, primarily linked to its modulation of the circadian clock and metabolism.

In mice housed under constant darkness, a single injection of SR9009 or SR9011 was sufficient to cause a complete loss of locomotor activity during the subsequent active period.[4] This profound behavioral change was accompanied by a significant perturbation of the circadian expression pattern of core clock genes in the hypothalamus.[4] Under standard light-dark conditions, the effect was more subtle, causing a 1-3 hour delay in the onset of nocturnal activity.[4]

SR9009 exerts strong effects on metabolic regulation in the liver, skeletal muscle, and white adipose tissue (WAT).[4]

- Weight and Fat Mass: In diet-induced obese mice, chronic administration of SR9009 or SR9011 led to weight loss, which was attributed to a decrease in fat mass without affecting food intake.[4][14]
- Gene Expression: It dose-dependently suppresses the expression of Rev-Erb target genes involved in lipid and cholesterol metabolism in the liver, such as Srebf1 (Sterol Regulatory Element-Binding Protein 1) and Cyp7a1 (Cholesterol 7α-hydroxylase).[4]
- Energy Expenditure: Treatment resulted in a marked increase in oxygen consumption (energy expenditure), indicating a higher metabolic rate.[14] This is consistent with observed alterations in gene expression that favor decreased lipogenesis in the liver and WAT, and increased glucose and lipid oxidation in skeletal muscle.[4]

Rev-Erbα is a known regulator of inflammatory responses.[5]

 Anti-inflammatory: SR9009 has been shown to inhibit the transcription of pro-inflammatory factors such as IL-1β and IL-6 in various models.[5][11]



- Neuroprotection: In a mouse model of cerebral ischemia, SR9009 treatment protected against injury, an effect at least partially mediated through the Nrf2 pathway.[5][11]
- Anti-cancer: Studies have indicated that SR9009 can induce apoptosis and inhibit tumor growth in models of small-cell lung cancer and multiple myeloma, partly by inhibiting autophagy.[15][16][17]

# **Experimental Protocols**

Reproducible and rigorous experimental design is paramount when studying synthetic ligands. Below are representative protocols derived from published studies.

This assay measures the ability of a compound to modulate Rev-Erb-mediated transcriptional repression.

- Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
- Plasmids:
  - An expression vector for a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human Rev-Erbα or Rev-Erbβ ligand-binding domain (LBD).
  - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- Transfection: Cells are co-transfected with both plasmids using a standard lipid-based transfection reagent.
- Treatment: 24 hours post-transfection, cells are treated with a dose range of SR9009 or vehicle control (e.g., DMSO).
- Measurement: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates agonism (enhanced repression). Data are typically normalized to vehicle control and plotted to calculate IC<sub>50</sub> values.



This protocol assesses the effect of SR9009 on metabolic parameters in a disease-relevant model.

- Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
- Compound Formulation: SR9009 is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a solution of DMSO, Tween 80, and saline.
- Administration: Mice are administered SR9009 (e.g., 50-100 mg/kg) or vehicle via i.p. injection once or twice daily for a period of 10-30 days.[14][15]
- Monitoring: Body weight and food intake are monitored regularly. Body composition (fat and lean mass) can be measured using techniques like DEXA or NMR.
- Metabolic Phenotyping: Near the end of the study, mice may undergo metabolic tests such
  as glucose and insulin tolerance tests. Energy expenditure can be assessed using indirect
  calorimetry (metabolic cages).
- Terminal Endpoint: At the conclusion of the study, animals are euthanized, and tissues (liver, skeletal muscle, adipose, hypothalamus) are collected for gene expression analysis (qPCR), histology, or biochemical assays.



Click to download full resolution via product page



Caption: A typical in vivo workflow for assessing the metabolic effects of SR9009 in mice.

### **Off-Target Effects and Current Challenges**

While SR9009 has been instrumental in elucidating Rev-Erb biology, its specificity has been questioned. A significant study using a conditional Rev-Erbα/β double-knockout mouse model demonstrated that SR9009 can exert effects on cell proliferation, metabolism, and gene transcription even in the complete absence of its known targets.[18][19][20] These findings suggest that some of the biological activities attributed to SR9009 may be Rev-Erbindependent and occur through an unknown mechanism.[18][19][20]

Furthermore, it is crucial to note:

- No Human Trials: SR9009 has not undergone human clinical trials and is not approved by the FDA or any other regulatory agency for human consumption.[21][22]
- Research Chemical: It is classified as a "research chemical" intended for laboratory use only.
   [21]
- Safety Profile: The complete safety and toxicity profile in humans is unknown.[22][23] Animal studies have suggested potential for liver enzyme elevation at high doses.[21]

#### Conclusion

SR9009 is a potent synthetic agonist of the nuclear receptors Rev-Erb $\alpha$  and Rev-Erb $\beta$ . It has proven to be an invaluable chemical probe for studying the role of these receptors in linking the circadian clock to metabolism and inflammation. Preclinical data show compelling effects on energy expenditure, fat loss, and circadian behavior. However, researchers must interpret data with caution, given the evidence of Rev-Erb-independent effects. The development of next-generation agonists with improved specificity and pharmacokinetic properties, alongside further investigation into the off-target mechanisms of SR9009, will be critical for validating Rev-Erb as a viable therapeutic target for metabolic and circadian-related disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Rev-Erb Wikipedia [en.wikipedia.org]
- 2. Rev-erbs: Integrating Metabolism Around the Clock A Time for Metabolism and Hormones NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SR9009 Wikipedia [en.wikipedia.org]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rev-ErbA alpha Wikipedia [en.wikipedia.org]
- 8. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrete Functions of Nuclear Receptor Rev-erbα Couple Metabolism to the Clock PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Receptor Rev-erba: Up, Down, and All Around PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SR 9009 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 17. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SR9009 has REV-ERB—independent effects on cell proliferation and metabolism PMC [pmc.ncbi.nlm.nih.gov]



- 19. pnas.org [pnas.org]
- 20. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. swolverine.com [swolverine.com]
- 22. medisearch.io [medisearch.io]
- 23. leafsnap.com [leafsnap.com]
- To cite this document: BenchChem. [SR9009: A Technical Guide to the Synthetic Rev-ErbA Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4054192#sr9009-as-a-synthetic-rev-erba-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com